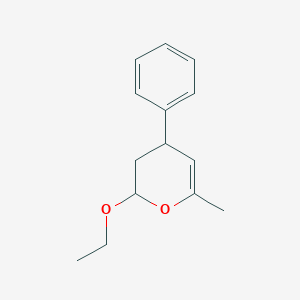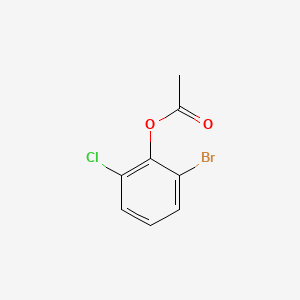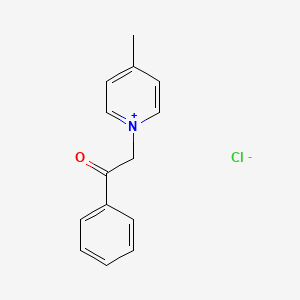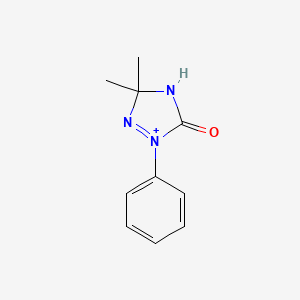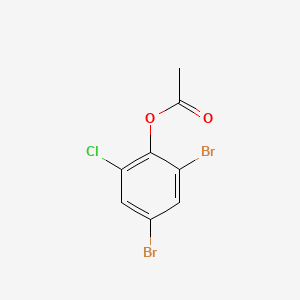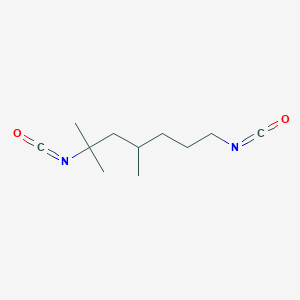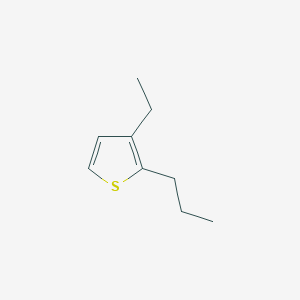
Thiophene, 3-ethyl-2-propyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-ethyl-2-propyl is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science The compound this compound, specifically, is an alkyl-substituted thiophene, which means it has ethyl and propyl groups attached to the thiophene ring
Preparation Methods
The synthesis of thiophene derivatives, including Thiophene, 3-ethyl-2-propyl, can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P2S5) under acidic conditions.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Friedel-Crafts Acylation: This method involves the acylation of thiophene followed by reduction to introduce alkyl groups.
Chemical Reactions Analysis
Scientific Research Applications
Thiophene, 3-ethyl-2-propyl, like other thiophene derivatives, has a wide range of applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Applications: Thiophene derivatives are used as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiophene, 3-ethyl-2-propyl can be compared with other alkyl-substituted thiophenes:
Thiophene, 2-propyl: Similar in structure but with a propyl group at the 2-position instead of the 3-position.
Thiophene, 2-ethyl: Another similar compound with an ethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications compared to other thiophene derivatives.
Properties
CAS No. |
109239-41-0 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3-ethyl-2-propylthiophene |
InChI |
InChI=1S/C9H14S/c1-3-5-9-8(4-2)6-7-10-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
NBJXVGCOWNCVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


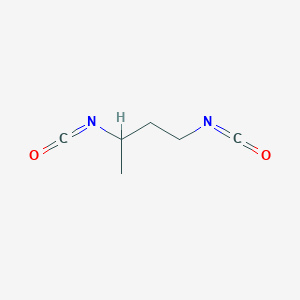
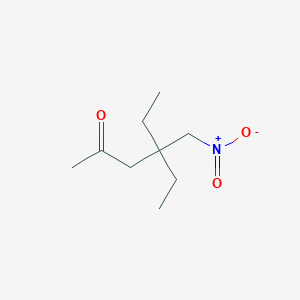
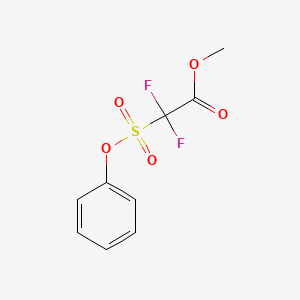
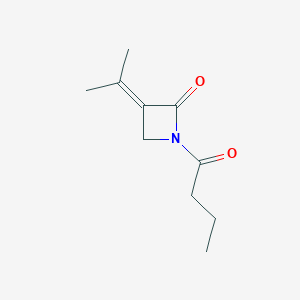
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
